molecular formula C21H25NO4 B5303142 methyl 5-hydroxy-2-methyl-1-[3-(propan-2-yloxy)propyl]-1H-benzo[g]indole-3-carboxylate

methyl 5-hydroxy-2-methyl-1-[3-(propan-2-yloxy)propyl]-1H-benzo[g]indole-3-carboxylate

Cat. No.: B5303142
M. Wt: 355.4 g/mol
InChI Key: JYKUAQIQTUVFGG-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-2-methyl-1-[3-(propan-2-yloxy)propyl]-1H-benzo[g]indole-3-carboxylate is a complex organic compound belonging to the indole derivatives family. . This compound, with its unique structure, holds promise for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-hydroxy-2-methyl-1-[3-(propan-2-yloxy)propyl]-1H-benzo[g]indole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Functionalization: The hydroxyl and methyl groups are introduced through selective functionalization reactions. For instance, hydroxylation can be achieved using reagents like hydrogen peroxide or osmium tetroxide.

    Esterification: The carboxylate group is introduced through esterification reactions, typically using methanol and a suitable acid catalyst.

    Alkylation: The propan-2-yloxypropyl group is introduced through alkylation reactions, using appropriate alkyl halides and bases.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxy-2-methyl-1-[3-(propan-2-yloxy)propyl]-1H-benzo[g]indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Methyl 5-hydroxy-2-methyl-1-[3-(propan-2-yloxy)propyl]-1H-benzo[g]indole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-hydroxy-2-methyl-1-[3-(propan-2-yloxy)propyl]-1H-benzo[g]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to various receptors, influencing biological processes such as cell signaling and gene expression . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-hydroxy-2-methyl-1-[3-(propan-2-yloxy)propyl]-1H-benzo[g]indole-3-carboxylate is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties. Its combination of hydroxyl, methyl, and ester groups, along with the indole core, makes it a versatile compound for various applications.

Properties

IUPAC Name

methyl 5-hydroxy-2-methyl-1-(3-propan-2-yloxypropyl)benzo[g]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-13(2)26-11-7-10-22-14(3)19(21(24)25-4)17-12-18(23)15-8-5-6-9-16(15)20(17)22/h5-6,8-9,12-13,23H,7,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYKUAQIQTUVFGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1CCCOC(C)C)C3=CC=CC=C3C(=C2)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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